Pyrrolo[1,2-a]pyrazine-1,4-dione, 3-[[2-(1,1-dimethyl-2-propenyl)-1H-indol-3-yl]methyl]hexahydro-, (3S-trans)-
Description
This compound, structurally classified as a diketopiperazine (DKP) derivative, features a bicyclic pyrrolo[1,2-a]pyrazine core fused with a hexahydro-dione system. The unique substituent at position 3—a 2-(1,1-dimethyl-2-propenyl)-1H-indol-3-ylmethyl group—distinguishes it from other DKPs. Its stereochemistry ((3S-trans)) is critical for biological activity, as conformationally restricted analogs often exhibit enhanced target specificity . DKPs, including this compound, are cyclic dipeptides formed via non-ribosomal peptide synthesis, commonly found in microbial fermentation broths (e.g., Streptomyces spp.) and marine bacteria .
Properties
IUPAC Name |
3-[[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-4-21(2,3)18-14(13-8-5-6-9-15(13)22-18)12-16-20(26)24-11-7-10-17(24)19(25)23-16/h4-6,8-9,16-17,22H,1,7,10-12H2,2-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGNSEAHJVSMAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=C)C1=C(C2=CC=CC=C2N1)CC3C(=O)N4CCCC4C(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Optimization of Pd-Catalyzed Conditions for Indole-Pyrrolopyrazinedione Coupling
Stereoselective Synthesis of (3S-trans) Configuration
The (3S-trans) stereochemistry imposes stringent demands on synthetic design. Chiral pool strategies, employing enantiomerically pure hydroxyproline derivatives, ensure correct configuration. For instance, (2S,4R)-4-hydroxyproline methyl ester, when alkylated at nitrogen, retains its stereochemical integrity through cyclization. Introducing the indol-3-ylmethyl group via Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine could invert the configuration at C3, necessitating careful selection of the starting material’s absolute configuration.
Alternatively, asymmetric catalysis using chiral phosphine ligands with Pd(OAc)₂ could induce enantioselectivity during cross-coupling. The bulky PCy₃ ligand, while enhancing catalytic activity, may lack the chirality required; thus, replacing it with Binap or Josiphos ligands could achieve the desired stereocontrol.
Functionalization of the Indole Moiety
The 2-(1,1-dimethyl-2-propenyl) group on the indole ring presents synthetic challenges due to its steric bulk and potential for polymerization. Friedel-Crafts alkylation using preformed 1,1-dimethylallyl bromide under Lewis acid catalysis (e.g., AlCl₃) represents a viable route. However, regioselectivity must be controlled to ensure substitution occurs at the indole’s 2-position.
A more reliable approach involves Sonogashira coupling of 3-iodoindole with 1,1-dimethylpropargyl alcohol, followed by partial hydrogenation of the alkyne to the cis-alkene. This sequence installs the propenyl group with precise regiochemistry while avoiding competing side reactions.
Final Assembly and Purification
Convergent synthesis strategies are recommended to mitigate complexity. For example, coupling the preformed indole moiety with the pyrrolopyrazinedione core via amide bond formation or alkylation ensures modularity. Final purification via silica gel chromatography using gradients of petroleum ether, dichloromethane, and ethyl acetate (200:100:1 v/v/v) resolves stereoisomers and by-products . High-performance liquid chromatography (HPLC) with chiral stationary phases may further enantiomeric enrichment if required.
Chemical Reactions Analysis
Types of Reactions
Pyrrolo[1,2-a]pyrazine-1,4-dione, 3-[[2-(1,1-dimethyl-2-propenyl)-1H-indol-3-yl]methyl]hexahydro-, (3S-trans)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule, facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Overview
Research indicates that pyrrolo[1,2-a]pyrazine derivatives exhibit significant antimicrobial activity. A notable study isolated this compound from Bacillus tequilensis MSI45, demonstrating its effectiveness against multidrug-resistant Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be 15 ± 0.172 mg L, while the minimum bactericidal concentration (MBC) was 20 ± 0.072 mg L .
Case Study
In a study focusing on sponge-associated bacteria, the antimicrobial properties of this compound were highlighted. The compound was purified through high-performance liquid chromatography and characterized using spectroscopic techniques such as FT-IR and NMR. It showed non-hemolytic properties and high antioxidant activity, suggesting potential therapeutic applications .
Data Table: Antimicrobial Activity
| Bacterial Strain | MIC (mg/L) | MBC (mg/L) | Source |
|---|---|---|---|
| Staphylococcus aureus | 15 ± 0.172 | 20 ± 0.072 | Bacillus tequilensis MSI45 |
| Pseudomonas aeruginosa | Not specified | Not specified | Extracted from SJ16 |
Overview
The antioxidant potential of pyrrolo[1,2-a]pyrazine has been documented in various studies. For instance, extracts containing this compound demonstrated strong antioxidant activity, which is crucial for drug development aimed at reducing oxidative stress-related damage .
Case Study
One research highlighted the extract from MUSC 149 T, which exhibited significant antioxidative properties attributed to pyrrolo[1,2-a]pyrazine derivatives. The study emphasized the role of these compounds in enhancing the efficacy and safety of therapeutic agents .
Data Table: Antioxidant Activity
| Extract Source | Antioxidant Activity | Method Used |
|---|---|---|
| MUSC 149 T | Strong | Chemical analysis |
Overview
Pyrrolo[1,2-a]pyrazine compounds have shown promise in quorum sensing inhibition (QSI), which is pivotal in controlling biofilm formation in bacteria. A study reported that a derivative of this compound extracted from Exiguobacterium indicum SJ16 exhibited about 99% anti-quorum sensing activity against Chromobacterium violaceum CV026 without direct antibacterial effects .
Case Study
The SJ16 extract containing pyrrolo[1,2-a]pyrazine was effective in preventing biofilm formation in Pseudomonas aeruginosa, altering biofilm architecture and reducing virulence factors such as rhamnolipid and pyocyanin. This suggests a potential role for these compounds in treating biofilm-related infections .
Data Table: Quorum Sensing Inhibition
| Bacterial Strain | QSI Activity (%) | Effect on Biofilm |
|---|---|---|
| Chromobacterium violaceum CV026 | 99% | Prevented formation |
| Pseudomonas aeruginosa PAO1 | Significant | Altered architecture |
Mechanism of Action
The mechanism of action of Pyrrolo[1,2-a]pyrazine-1,4-dione, 3-[[2-(1,1-dimethyl-2-propenyl)-1H-indol-3-yl]methyl]hexahydro-, (3S-trans)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, sources, and biological activities:
Key Findings from Comparative Studies
Antimicrobial Activity: The phenylmethyl derivative exhibits strong antifungal activity against Candida spp. (MIC < 20 µg/mL) and disrupts P. aeruginosa biofilms by interfering with quorum-sensing pathways . The unsubstituted DKP from Bacillus tequilensis MSI45 shows superior antioxidant (81% radical scavenging at 0.1 mg/mL) and anti-S. aureus activity compared to analogs with bulkier substituents .
Anticancer Mechanisms :
- The 2-methylpropyl derivative induces apoptosis in HCT116 colon cancer cells via caspase-3 activation and DNA fragmentation, with IC₅₀ values comparable to 5-fluorouracil .
- The target compound’s indole moiety may enhance DNA damage via alkylation, though experimental validation is pending .
Structural-Activity Relationships (SAR) :
Biological Activity
Pyrrolo[1,2-a]pyrazine-1,4-dione derivatives have garnered attention in recent years for their diverse biological activities, particularly in the fields of antimicrobial and antioxidant research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of the compound Pyrrolo[1,2-a]pyrazine-1,4-dione, 3-[[2-(1,1-dimethyl-2-propenyl)-1H-indol-3-yl]methyl]hexahydro-, (3S-trans)- .
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrrolo[1,2-a]pyrazine core and a hexahydro moiety. Its molecular weight is approximately 351.4 g/mol . The structural features contribute to its biological activity by influencing interactions with various biological targets.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of pyrrolo[1,2-a]pyrazine derivatives. For instance:
- Study on Bacillus tequilensis MSI45 : This strain produced pyrrolo[1,2-a]pyrazine-1,4-dione which exhibited potent antimicrobial activity against multidrug-resistant Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 15 mg/L and a minimum bactericidal concentration (MBC) of 20 mg/L . The compound was noted for its non-hemolytic nature and high antioxidant activity.
- Antifungal Properties : Another study highlighted the antifungal capabilities of pyrrolo[1,2-a]pyrazine derivatives extracted from Streptomyces sp. VITPK9. The compound showed mild hemolytic activity with an effective concentration (EC50) value of 115.5 µg/mL against human erythrocytes and moderate cytotoxicity with an IC50 value of 500 µg/mL on RAW 264.7 cell lines .
Antioxidant Activity
Pyrrolo[1,2-a]pyrazine derivatives also exhibit significant antioxidant properties:
- DPPH Scavenging Activity : Research indicated that extracts containing pyrrolo[1,2-a]pyrazine demonstrated strong antioxidant activity through DPPH radical scavenging assays. This suggests potential applications in preventing oxidative stress-related diseases .
Cytotoxicity and Genotoxicity Studies
The cytotoxic effects of pyrrolo[1,2-a]pyrazine derivatives have been evaluated in various cell lines:
- Cytotoxicity : In vitro studies showed that these compounds can exert moderate toxicity on normal cell lines at higher concentrations (IC50 values around 500 µg/mL) .
- Genotoxicity : The genotoxic potential was assessed through chromosomal aberration tests which revealed minimal chromosomal damage compared to standard antibiotics like streptomycin .
Summary of Biological Activities
The following table summarizes key findings regarding the biological activities of Pyrrolo[1,2-a]pyrazine derivatives:
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing this diketopiperazine derivative?
- Methodology : Utilize cyclocondensation reactions between L-proline derivatives and modified tryptophan precursors under reflux conditions (e.g., xylene with chloranil as a dehydrogenation agent, as in ). For stereochemical control, employ chiral auxiliaries or enzymatic resolution techniques. Solid-phase peptide synthesis (SPPS) may also be adapted for diketopiperazine formation .
- Key Data : and highlight the indole-substituted diketopiperazine framework, suggesting pre-functionalization of the indole moiety (e.g., 1,1-dimethyl-2-propenyl group) prior to cyclization.
Q. How can the stereochemical configuration (3S-trans) be validated experimentally?
- Methodology : Combine X-ray crystallography (if crystalline forms are obtainable, as in ) with advanced NMR techniques (e.g., NOESY for spatial proximity analysis) and chiral HPLC. Computational methods like density functional theory (DFT) can predict stable conformers .
- Contradictions : lists multiple RN entries for similar compounds, underscoring the need for rigorous stereochemical validation to avoid misassignment.
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodology :
- Mass Spectrometry : Use high-resolution LC-MS (e.g., ESI-TOF) to confirm molecular weight (e.g., reports a molecular weight of 210.2728 for a related compound).
- Chromatography : GC-MS with non-polar/polar columns (as in and ) to resolve isomers.
- Spectroscopy : FT-IR for lactam carbonyl identification (~1680–1700 cm⁻¹) and ¹³C NMR for diketopiperazine ring signals .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis and predict bioactivity?
- Methodology : Apply quantum chemical calculations (e.g., Gaussian or ORCA) to map reaction pathways and transition states, as demonstrated in . Molecular docking (e.g., AutoDock Vina) can predict interactions with biological targets like microtubules, given structural similarities to tryprostatin C ( ).
- Data Integration : Combine computational predictions with experimental SAR studies to prioritize derivatives for synthesis .
Q. What strategies address contradictions in bioactivity data across similar diketopiperazines?
- Methodology :
- Comparative SAR Analysis : Compare substituent effects (e.g., indole modifications in vs. 6) on cytotoxicity or antimicrobial activity.
- Meta-Analysis : Cross-reference bioassay results from structurally analogous compounds (e.g., cyclo(L-Pro-L-Val) in ) to identify trends in activity-stereochemistry relationships.
Q. How can advanced separation technologies resolve complex mixtures during synthesis?
- Methodology : Implement centrifugal partition chromatography (CPC) or simulated moving bed (SMB) chromatography for large-scale enantiomer separation. highlights membrane technologies for efficient purification.
- Case Study : ’s GC-MS data for a related compound used temperature gradients (non-polar column: 50–280°C; polar column: 60–240°C) to resolve isomers, which can be adapted for this derivative .
Q. What experimental designs mitigate challenges in studying this compound’s stability and degradation?
- Methodology :
- Forced Degradation Studies : Expose the compound to heat, light, and pH extremes, followed by LC-MS to identify degradation products.
- Kinetic Analysis : Use Arrhenius plots to predict shelf-life under varying storage conditions.
Methodological Innovations
Q. How can AI-driven platforms enhance reaction optimization for this compound?
- Methodology : Integrate COMSOL Multiphysics with machine learning algorithms (e.g., Bayesian optimization) to simulate reaction parameters (e.g., solvent polarity, temperature) and predict yields. emphasizes AI’s role in "smart laboratories" for autonomous experimentation .
- Application : Train models on existing diketopiperazine synthesis data (e.g., –18) to recommend optimal conditions for novel derivatives.
Q. What interdisciplinary approaches validate this compound’s mechanism of action?
- Methodology :
- Cellular Imaging : Use fluorescence-tagged derivatives to track subcellular localization (e.g., microtubule binding as in tryprostatin analogs).
- Proteomics : SILAC-based mass spectrometry to identify interacting proteins.
Tables for Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
